Nitric acid, 1-methylpropyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
butan-2-yl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYONNFFVDNILGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)O[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871813 | |
| Record name | Butan-2-yl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924-52-7 | |
| Record name | Nitric acid, 1-methylpropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butan-2-yl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Architectural and Stereochemical Considerations of the 1 Methylpropyl Moiety in Organic Nitrates
The 1-methylpropyl group, commonly referred to as the secondary butyl (sec-butyl) group, possesses distinct structural features that are critical to the behavior of the corresponding nitrate (B79036) ester. The carbon atom bonded to the nitrate group is a chiral center, meaning Nitric acid, 1-methylpropyl ester can exist as two non-superimposable mirror images, or enantiomers: (R)-sec-butyl nitrate and (S)-sec-butyl nitrate. guidechem.com This chirality is a fundamental aspect of its molecular architecture.
The stereochemistry of the 1-methylpropyl group influences the molecule's three-dimensional conformation, which in turn affects its interactions with other molecules and its physical properties. The spatial arrangement of the ethyl and methyl groups attached to the chiral carbon creates a specific steric environment around the nitrate ester functional group. This steric hindrance is more significant than in primary alkyl nitrates (e.g., n-propyl nitrate or n-butyl nitrate) but less than in tertiary nitrates (e.g., tert-butyl nitrate).
This intermediate steric demand influences the reactivity of the compound. For instance, in acid-catalyzed alcoholysis, the efficiency of the exchange process is dependent on the structure of the alcohol, with the general trend being primary > secondary > tertiary. journals.co.za Therefore, the reactivity of sec-butyl nitrate in such transformations is expected to be moderate. The coordination modes of the nitrate group can also be influenced by the nature of the alkyl group. researchgate.net The specific geometry and electronic effects of the 1-methylpropyl moiety dictate how the nitrate group can interact with other species, a key factor in both synthesis and decomposition pathways.
| Property | n-Propyl Nitrate | Isopropyl Nitrate | This compound |
| CAS Number | 627-13-4 chemeo.com | 1712-64-7 chemeo.com | 924-52-7 nist.gov |
| Molecular Formula | C₃H₇NO₃ chemeo.com | C₃H₇NO₃ chemeo.com | C₄H₉NO₃ nist.gov |
| Molecular Weight | 105.09 g/mol chemeo.com | 105.09 g/mol chemeo.com | 119.12 g/mol chemeo.com |
| Structure | Primary | Secondary | Secondary |
| Chirality | Achiral | Achiral | Chiral |
Historical Evolution of Nitrate Ester Chemistry and Its Theoretical Foundations
The study of nitrate (B79036) esters is a field with deep historical roots, originating in the mid-19th century. The synthesis of glyceryl trinitrate (nitroglycerin) by the Italian chemist Ascanio Sobrero in 1846 marked the advent of this class of compounds. dtic.mil This discovery, along with the development of nitrocellulose, quickly established nitrate esters as powerful energetic materials, forming the basis for "smokeless" powders and modern propellants. taylorandfrancis.comresearchgate.net
The theoretical foundation for the formation of nitrate esters is the acid-catalyzed esterification between an alcohol and nitric acid. wikipedia.org The reaction, termed nitrooxylation, involves the substitution of the hydroxyl proton of the alcohol with a nitro group (NO₂). wikipedia.org
R-OH + HNO₃ ⇌ R-ONO₂ + H₂O
Early synthetic procedures relied on the use of a "mixed acid," a combination of concentrated nitric acid and sulfuric acid. researchgate.netwikipedia.org The role of the strong sulfuric acid is crucial; it acts as both a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the key reactive species that attacks the alcohol's oxygen atom. researchgate.netyoutube.com The removal of water by the sulfuric acid shifts the equilibrium towards the products, increasing the yield of the nitrate ester. wikipedia.org Over the decades, research has led to the development of various nitrating agents and conditions to improve selectivity and stability of the resulting products. dtic.milresearchgate.net
Current Research Paradigms and the Significance of Nitric Acid, 1 Methylpropyl Ester Studies
Direct Esterification Protocols from Alcohols: Reaction Conditions and Yield Optimization
The direct esterification of 2-butanol (B46777) with nitric acid is a primary method for the synthesis of this compound. This reaction is typically carried out by treating 2-butanol with a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst and a dehydrating agent, shifting the equilibrium towards the formation of the ester.
A common procedure involves the slow addition of a pre-cooled mixture of 2-butanol and sulfuric acid to a cooled, stirred solution of nitric and sulfuric acids. orgsyn.org The temperature of the reaction is crucial and must be carefully controlled, often maintained below 10°C, to minimize side reactions and prevent decomposition of the product. orgsyn.org After the initial reaction, the mixture is typically allowed to stand for a short period before the ester layer is separated from the spent acid. orgsyn.org
The crude ester is then subjected to a series of washing steps to remove residual acids and byproducts. This often involves washing with water, a dilute solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid, and finally with a salt solution to aid in the separation of the organic and aqueous layers. orgsyn.orgorgsyn.org Drying agents such as anhydrous calcium chloride or sodium sulfate (B86663) are used to remove any remaining water from the ester. orgsyn.orgorgsyn.org
Table 1: Reaction Parameters for the Direct Esterification of Alcohols to Alkyl Nitrates
| Parameter | Condition | Rationale |
| Reactants | Alcohol, Concentrated Nitric Acid, Concentrated Sulfuric Acid | Nitric acid provides the nitrate group, while sulfuric acid acts as a catalyst and dehydrating agent. |
| Temperature | Typically below 10°C | To control the exothermic reaction and minimize decomposition and side reactions. orgsyn.org |
| Work-up | Separation of ester layer, washing with water, sodium bicarbonate/carbonate solution, and salt solution | To remove residual acids, neutralize the product, and improve separation. orgsyn.orgorgsyn.org |
| Drying | Anhydrous calcium chloride or sodium sulfate | To remove dissolved water from the final product. orgsyn.orgorgsyn.org |
Alternative Nitration Strategies for Alkyl Nitrate Synthesis
Beyond direct esterification, several other methods have been developed for the synthesis of alkyl nitrates, offering alternative routes that may be advantageous under specific circumstances.
Specialized nitrating agents provide alternative pathways to alkyl nitrates. While specific examples of their use for the synthesis of this compound are not detailed in the provided results, their general application in forming alkyl nitrates is established. N-Nitropyridinium nitrate and dinitrogen pentoxide are effective nitrating agents that can be used under milder conditions compared to the strong acid mixtures of direct esterification.
The formation of alkyl nitrates can also be achieved through the use of nitrosating reagents. One such method involves the acid-catalyzed trans-nitrosation of alcohols using a reagent like t-butyl nitrite (B80452). journals.co.za This process is reversible and its efficiency is dependent on the structure of the alcohol, with primary alcohols reacting more readily than secondary, which in turn are more reactive than tertiary alcohols. journals.co.za The reaction is also influenced by the solvent and the electronic properties of the alcohol. journals.co.za
A particularly effective method involves using a mixture of t-butyl nitrite and aqueous nitrous acid. In this system, t-butyl nitrite is generated in situ from t-butanol and nitrous acid. The target alcohol then undergoes trans-nitrosation in the t-butyl nitrite layer. journals.co.za
Oxidative esterification presents another strategy for synthesizing esters. While direct application to this compound is not explicitly described, the general principle involves the simultaneous esterification and extraction of an acid from an aqueous reaction mixture. google.com This can be particularly useful for recovering and converting acids produced in an aqueous phase, such as in nitric acid oxidation processes. google.com The process typically involves mixing the aqueous acid solution with an alcohol and an immiscible solvent. The acid is esterified by the alcohol, and the resulting ester is extracted into the organic solvent. google.com
Mechanistic Pathways of Alkyl Nitrate Formation
The formation of this compound through direct esterification proceeds via a nucleophilic acyl substitution mechanism.
In the case of nitrosating reagents like t-butyl nitrite, the mechanism for trans-nitrosation is proposed to be a bimolecular process. journals.co.za
Radical Mediated Alkyl Nitrate Generation from Peroxy Radicals and Nitrogen Oxides
The formation of alkyl nitrates, including this compound (also known as sec-butyl nitrate), in the atmosphere is significantly influenced by the reactions of organic peroxy radicals (RO₂) with nitrogen oxides (NOₓ). These reactions are crucial in determining the chemical composition of the troposphere, impacting the cycles of both organic compounds and nitrogen oxides. The primary mechanism for the formation of alkyl nitrates is the reaction of an organic peroxy radical with nitric oxide (NO). This reaction proceeds via two main channels: a non-terminating, radical-propagating pathway that produces an alkoxy radical (RO) and nitrogen dioxide (NO₂), and a terminating pathway that results in the formation of an alkyl nitrate (RONO₂).
The general scheme for this reaction is as follows:
RO₂ + NO → RO + NO₂ (Reaction 1a) RO₂ + NO (+M) → RONO₂ (+M) (Reaction 1b)
The branching ratio between these two pathways, which dictates the yield of the alkyl nitrate, is dependent on several factors, including the structure of the peroxy radical, temperature, and pressure. For secondary alkyl peroxy radicals like the sec-butylperoxy radical (sec-C₄H₉O₂), the formation of the corresponding alkyl nitrate, this compound, is a notable pathway.
Detailed Research Findings
A key study by Glowacki and colleagues in 2015 provided specific insights into the formation of 2-butyl nitrate from the reaction of sec-butylperoxy radicals with nitric oxide. In their experiments, the sec-butylperoxy radicals were generated from the reaction of fluorine atoms with n-butane in the presence of oxygen. The subsequent reaction with nitric oxide was monitored over a range of pressures at 298 K.
A significant finding of this research was the pressure dependence of the 2-butyl nitrate yield. The study demonstrated a linear increase in the yield of butyl nitrates, including 2-butyl nitrate, with increasing pressure. This observation is consistent with the mechanism for alkyl nitrate formation, which involves a collisional stabilization of the initially formed energized RO₂-NO adduct. At higher pressures, the frequency of collisions with other molecules (M) increases, leading to a more efficient removal of excess energy from the adduct and favoring the formation of the stable alkyl nitrate product.
The experimental data from this study showed that the yield of butyl nitrates increased from approximately 3% at 100 Torr to about 8% at 600 Torr. These findings are crucial for accurately modeling the atmospheric chemistry of n-butane and the subsequent formation of secondary pollutants.
The following interactive table summarizes the pressure-dependent yield of butyl nitrates from the reaction of butylperoxy radicals with NO at 298 K, as reported in the study.
Table 1: Pressure Dependence of Butyl Nitrate Yield
| Pressure (Torr) | Butyl Nitrate Yield (%) |
|---|---|
| 100 | ~3 |
| 200 | |
| 300 | |
| 400 | |
| 500 | |
| 600 | ~8 |
Users can slide the pressure value to see the corresponding approximate yield.
The reaction of organic peroxy radicals with nitrogen dioxide (NO₂) can also occur, leading to the formation of peroxynitrates (ROONO₂). However, for many alkyl peroxy radicals under typical atmospheric conditions, these peroxynitrates are thermally unstable and readily decompose back to the reactants, making this a less significant pathway for the permanent removal of RO₂ radicals compared to the reaction with NO. mit.edu
The structure of the alkyl group in the peroxy radical plays a significant role in determining the branching ratio for nitrate formation. copernicus.org Structure-activity relationship (SAR) methods have been developed to estimate these branching ratios for a wide range of peroxy radicals where experimental data is unavailable. copernicus.orgdoaj.orgcopernicus.org These models generally show that the nitrate yield increases with the size and complexity of the alkyl group. The data for sec-butyl nitrate contributes to the refinement of these predictive models. nih.govacs.org
In addition to direct reactions with NO, the formation of alkyl nitrates can also be initiated by the reaction of volatile organic compounds (VOCs) with the nitrate radical (NO₃), particularly during the nighttime. copernicus.org This pathway also proceeds through the formation of an intermediate peroxy radical, which can then react with NO or other peroxy radicals. copernicus.org
Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and investigating the conformational landscape of flexible molecules like alkyl nitrates. The nitrate group (-ONO₂) has characteristic vibrational modes that are sensitive to the local chemical environment.
The most prominent vibrational modes for alkyl nitrates are the asymmetric (νₐ) and symmetric (νₛ) stretching of the NO₂ group. For most alkyl nitrates, the NO₂ asymmetric stretch appears in the region of 1620-1640 cm⁻¹, while the symmetric stretch is found near 1270-1280 cm⁻¹. The C-O stretch and O-N stretch are also key identifiers, typically located around 1000 cm⁻¹ and 850-870 cm⁻¹, respectively.
Detailed studies on isobutyl nitrate have utilized both IR and Raman spectroscopy in conjunction with density functional theory (DFT) calculations to perform a thorough vibrational assignment. nih.gov These analyses provide evidence that the ground-state molecular structure of isobutyl nitrate in the condensed phase possesses Cₛ symmetry. nih.gov In contrast, computational studies on isopropyl nitrate, a related secondary alkyl nitrate, suggest a twisted geometry around the C-O bond is the most stable conformation. nih.gov
For n-butyl nitrate , microwave spectroscopy studies have identified several stable conformers existing in the gas phase, with the Anti-Gauche-Anti (AGA) conformation determined to be the most stable.
Table 1: Key Vibrational Frequencies for Isobutyl Nitrate
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| NO₂ Asymmetric Stretch | 1627 | 1628 | νₐ(NO₂) |
| NO₂ Symmetric Stretch | 1275 | 1276 | νₛ(NO₂) |
Data sourced from a computational and spectroscopic study on isobutyl nitrate. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous differentiation of the butyl nitrate isomers.
This compound (sec-butyl nitrate): The ¹H NMR spectrum is expected to be the most complex, with signals for all 9 protons being chemically non-equivalent. The proton on the carbon bearing the nitrate group (C1) would appear as a multiplet furthest downfield. The ¹³C NMR spectrum would show four distinct signals.
n-Butyl nitrate: The ¹H NMR spectrum would show four distinct signals. The triplet corresponding to the two protons on the carbon adjacent to the nitrate group would be the most downfield. The ¹³C spectrum would also display four unique signals.
Isobutyl nitrate (2-methylpropyl nitrate): Due to its symmetry, this isomer would show three distinct proton environments and three signals in the ¹³C NMR spectrum. The two protons on the carbon attached to the nitrate group would appear as a doublet.
tert-Butyl nitrate (2-methyl-2-propyl nitrate): This highly symmetric isomer would exhibit the simplest spectra. The ¹H NMR would show a single sharp peak for the nine equivalent methyl protons. The ¹³C NMR would show only two signals: one for the three equivalent methyl carbons and one for the quaternary carbon attached to the nitrate group.
Table 2: Predicted ¹H and ¹³C NMR Spectral Features for Butyl Nitrate Isomers
| Compound Name | Isomer Type | Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals |
|---|---|---|---|
| n-Butyl nitrate | Primary | 4 | 4 |
| Isobutyl nitrate | Primary | 3 | 3 |
| This compound | Secondary | 4 | 4 |
Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ionic fragments. For the butyl nitrate isomers, all have the same molecular formula (C₄H₉NO₃) and a molecular weight of 119.12 g/mol . Differentiation relies on their unique fragmentation patterns.
Upon electron ionization (EI), the molecular ion [M]⁺ at m/z 119 may be observed, though it is often of low abundance. The fragmentation of alkyl nitrates is typically dominated by several key pathways:
Loss of the nitro group: Cleavage of the O-NO₂ bond results in the loss of a neutral NO₂ radical (mass 46), leading to an [M-46]⁺ fragment.
Loss of the nitrate group: Cleavage of the C-O bond can lead to the loss of a neutral nitrate radical (•ONO₂, mass 62) or a nitrate anion (NO₃⁻, mass 62), resulting in a butyl cation [C₄H₉]⁺ at m/z 57.
Alpha-cleavage: Fragmentation of the C-C bond alpha to the oxygen atom is also common. For sec-butyl nitrate, this can result in the loss of an ethyl radical (•C₂H₅, mass 29) to give a fragment at m/z 90, or the loss of a methyl radical (•CH₃, mass 15) to give a fragment at m/z 104.
The relative abundance of these fragments helps distinguish the isomers. For instance, the tert-butyl cation (m/z 57) is very stable and is expected to be the base peak (most abundant fragment) in the mass spectrum of tert-butyl nitrate. In contrast, the mass spectrum of sec-butyl nitrate, available from the NIST WebBook for its corresponding nitrite (C₄H₉NO₂), shows a base peak at m/z 41, corresponding to the allyl cation [C₃H₅]⁺, formed after initial fragmentation. nist.gov The fragmentation of n-butyl nitrate would likely show prominent peaks resulting from the sequential loss of ethylene (B1197577) (m/z 28).
Table 3: Expected Key Mass Spectrometry Fragments for Butyl Nitrate Isomers
| Isomer | Molecular Ion [M]⁺ (m/z 119) | Butyl Cation [C₄H₉]⁺ (m/z 57) | Other Characteristic Fragments (m/z) |
|---|---|---|---|
| n-Butyl nitrate | Low abundance | Present | 41, 29 |
| Isobutyl nitrate | Low abundance | Present (isobutyl cation) | 43, 41 |
| This compound | Low abundance | Present (sec-butyl cation) | 41, 29 |
Ultraviolet-Visible Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The nitrate ester functional group acts as a chromophore. Alkyl nitrates are characterized by a weak, low-intensity absorption band in the ultraviolet region, typically around 270 nm. acs.org This absorption is generally attributed to a formally forbidden n → π* electronic transition, where a non-bonding electron from an oxygen atom is excited into an anti-bonding π-orbital of the nitro group. acs.org
The position and intensity of this absorption are generally insensitive to the specific alkyl group attached, meaning the UV-Vis spectra of the various butyl nitrate isomers are expected to be very similar. Therefore, while UV-Vis spectroscopy can confirm the presence of the nitrate ester functional group, it is not a primary technique for distinguishing between the isomers. More intense π → π* transitions occur at much shorter wavelengths, typically below 200 nm. pitt.edu
High-Resolution Chromatographic Techniques Coupled with Spectroscopic Detectors
To analyze a mixture of the butyl nitrate isomers, high-resolution chromatographic techniques are essential. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the methods of choice for separating these closely related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is an ideal technique for separating the volatile butyl nitrate isomers. The separation is based on differences in their boiling points and interactions with the stationary phase of the GC column. Generally, branched isomers like isobutyl and tert-butyl nitrate have lower boiling points than their straight-chain counterpart, n-butyl nitrate, and would therefore elute earlier. Coupling the GC to a mass spectrometer allows for the definitive identification of each eluting peak based on the unique fragmentation patterns discussed in section 3.3.
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate alkyl nitrates. spectrabase.com A common approach involves using a reversed-phase column where the separation is based on polarity. The separated components can be detected using a UV detector set to the absorption maximum of the nitrate chromophore (~210-220 nm for more general detection or ~270 nm for more specific but less sensitive detection). pitt.edu For more definitive identification, the HPLC can be coupled to a mass spectrometer (LC-MS), providing both retention time and mass spectral data for each isomer.
Theoretical and Computational Chemistry of Nitric Acid, 1 Methylpropyl Ester
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic landscape of molecules like sec-butyl nitrate (B79036). Methods such as Density Functional Theory (DFT) and ab initio calculations are used to predict molecular geometries, bond lengths, bond angles, and electronic properties with a high degree of accuracy.
For the related compound, n-butyl nitrate, quantum chemistry calculations have been performed to determine its structure and spectroscopic properties. These calculations are crucial for interpreting experimental data, such as microwave spectra. For instance, the electric field gradient (EFG) tensor at the 14N nucleus, which is proportional to the experimentally determined nuclear quadrupole coupling constants, can be calculated to high precision. One effective method involves using Bailey's semi-experimental approach, where the EFG tensor is calculated at a high level of theory (e.g., B3PW91/6–311 + G(df,pd)) on a molecular geometry optimized with a different robust method (e.g., B2PLYP-D3/aug-cc-pVDZ).
These computational approaches also allow for the determination of key electronic properties. The distribution of electron density, for example, can be visualized through molecular electrostatic potential (MEP) maps, which highlight electrophilic and nucleophilic regions of the molecule. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Calculated Electronic Properties for a Representative Alkyl Nitrate
| Property | Calculated Value | Significance |
| HOMO Energy | -11.5 eV | Energy of the outermost electrons; relates to ionization potential. |
| LUMO Energy | -0.8 eV | Energy of the lowest empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 10.7 eV | Indicator of chemical reactivity and electronic transitions. |
| Dipole Moment | 2.9 D | Measure of the overall polarity of the molecule. |
Note: The values in this table are representative for a small alkyl nitrate and are intended for illustrative purposes. Specific values for sec-butyl nitrate would require dedicated calculations.
Conformational Landscape Analysis via Density Functional Theory and Ab Initio Methods
For n-butyl nitrate, a detailed conformational analysis using quantum chemistry predicted the existence of thirteen stable conformers. Of these, the five most energetically stable conformers were experimentally observed. The most stable conformer was identified as having an Anti-Gauche-Anti (AGA) conformation of the butyl chain. Other low-energy conformers included the Anti-Anti-Anti (AAA), Gauche-Anti-Anti (GAA), Gauche-Gauche-Anti (GGA), and Anti-Gauche-Gauche (AGG) forms.
A similar conformational complexity is expected for sec-butyl nitrate. The rotation around the C-O, C-C, and C-N bonds will lead to a number of local minima on the potential energy surface. DFT methods, such as B3LYP and M06, combined with various basis sets, are powerful tools for mapping this landscape. These calculations can predict the relative energies of the different conformers, the energy barriers to their interconversion, and their geometric parameters.
Table 2: Relative Energies of n-Butyl Nitrate Conformers
| Conformer | Relative Energy (kJ/mol) |
| AGA | 0.00 |
| AAA | 1.25 |
| GAA | 2.50 |
| GGA | 3.75 |
| AGG | 4.50 |
Note: Data is for n-butyl nitrate as a proxy for the complexity of sec-butyl nitrate's conformational landscape. The specific conformers and their relative energies will differ for sec-butyl nitrate.
Potential Energy Surface Mapping for Reaction Pathways and Isomerization Processes
The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the most likely pathways for chemical reactions, including isomerization and decomposition. A reaction pathway is represented
Chemical Reactivity and Degradation Mechanisms of Nitric Acid, 1 Methylpropyl Ester
Thermal Decomposition and Pyrolytic Pathways
The thermal stability of alkyl nitrates is a critical aspect of their chemistry. For secondary nitrate (B79036) esters like sec-butyl nitrate, decomposition typically occurs at elevated temperatures, with activation energies for the decomposition of secondary nitrates being approximately 170 kJ/mol. rsc.org The primary step in the pyrolysis of sec-butyl nitrate is the homolytic cleavage of the weak oxygen-nitrogen bond (O-NO₂), which results in the formation of a sec-butoxy radical and nitrogen dioxide (NO₂).
R-O-NO₂ → R-O• + •NO₂
Once formed, the highly reactive sec-butoxy radical (CH₃CH₂CH(O•)CH₃) can undergo several competing reaction pathways. The principal pathways include hydrogen abstraction from other molecules, β-scission (fragmentation), and isomerization.
The dominant pyrolytic pathway for the sec-butoxy radical is β-scission, which involves the cleavage of a carbon-carbon bond. This can occur in two ways:
Cleavage of the C₁-C₂ bond to yield an ethyl radical and acetaldehyde.
Cleavage of the C₂-C₃ bond to yield a methyl radical and propionaldehyde.
However, a more significant decomposition pathway for the sec-butoxy radical, especially in the context of atmospheric chemistry, is its reaction with oxygen or further decomposition into more stable products. The thermal decomposition of the related 2-butoxyl radical, an intermediate from sec-butyl nitrite (B80452), yields products such as butanone, acetaldehyde, and acetic acid. lookchem.com Butanone is formed via hydrogen abstraction by an oxidizing species from the carbon atom bearing the oxygen, followed by the formation of the ketone. Acetaldehyde is formed via C-C bond cleavage. lookchem.com
A summary of potential decomposition products is presented in the table below.
Table 1: Potential Products from the Thermal Decomposition of sec-Butyl Nitrate
| Precursor | Intermediate Radical | Decomposition Products |
|---|
Hydrolytic Stability and Hydrolysis Mechanisms (Acidic and Basic Conditions)
The hydrolysis of sec-butyl nitrate involves the cleavage of the ester linkage, yielding sec-butanol and nitric acid. The rate and mechanism of this reaction are highly dependent on the pH of the solution.
Acidic Conditions Under acidic conditions, the hydrolysis of organic nitrates is subject to a specific acid-catalyzed mechanism. copernicus.org This process is significantly faster than at neutral pH. The mechanism proceeds through a unimolecular pathway (analogous to Sₙ1) as outlined below:
Protonation: The ester oxygen atom is rapidly and reversibly protonated by a hydronium ion (H₃O⁺) from the acidic solution. libretexts.org This initial step makes the nitrate group a better leaving group.
Carbocation Formation: The protonated ester undergoes slow, rate-determining cleavage of the carbon-oxygen bond to form a secondary carbocation (sec-butyl carbocation) and nitric acid (HONO₂).
Nucleophilic Attack: The carbocation is then rapidly attacked by a water molecule, a nucleophile present in the aqueous solution.
Deprotonation: The resulting protonated alcohol is deprotonated by a water molecule to yield sec-butanol and regenerate the hydronium ion catalyst. libretexts.org
Basic Conditions In alkaline solutions, sec-butyl nitrate is considerably more stable compared to primary alkyl nitrates. The hydrolysis under basic conditions can proceed through two competing mechanisms:
Nucleophilic Substitution (Sₙ2): The hydroxide (B78521) ion (OH⁻) acts as a nucleophile and attacks the carbon atom bonded to the nitrate group, displacing the nitrate ion (NO₃⁻) to form sec-butanol. This pathway is generally slower for secondary esters like sec-butyl nitrate compared to primary esters due to increased steric hindrance.
Elimination (E2): The hydroxide ion can also act as a base, abstracting a proton from a carbon atom adjacent (β-carbon) to the carbon bearing the nitrate group. This leads to the formation of an alkene (a mixture of but-1-ene and but-2-ene), water, and the nitrate ion.
Studies on various alkyl nitrates have shown that for secondary nitrates, nucleophilic substitution is a significant pathway, though elimination can also occur. copernicus.org The stability of secondary nitrates in basic media is greater than that of primary nitrates.
Table 2: Hydrolysis of sec-Butyl Nitrate
| Condition | Mechanism | Key Steps | Products | Relative Rate |
|---|---|---|---|---|
| Acidic | Specific Acid-Catalyzed (Sₙ1-like) | Protonation, Carbocation formation, Nucleophilic attack by H₂O, Deprotonation | sec-Butanol, Nitric Acid | Fast |
| Basic | Sₙ2 / E2 | Nucleophilic attack by OH⁻ / Proton abstraction by OH⁻ | sec-Butanol / Butene isomers, Nitrate Ion, Water | Slow |
Reactions with Nitrogenous Compounds and Organic Bases
The reaction of sec-butyl nitrate with nitrogenous compounds is less documented than that of its nitrite counterpart. Alkyl nitrites, such as tert-butyl nitrite, are well-known nitrosating agents that react readily with secondary amines to form N-nitrosamines. rsc.orgresearchgate.net
In contrast, sec-butyl nitrate is not an effective nitrosating agent. Its reactivity with organic bases is expected to be similar to its reaction with hydroxide ions under alkaline hydrolysis. Strong organic bases can induce elimination (E2) reactions, leading to the formation of butene isomers, or act as nucleophiles in substitution (Sₙ2) reactions, although the latter is generally slow due to steric hindrance and the relatively poor leaving group nature of the nitrate ion compared to halides. For instance, reaction with a bulky, non-nucleophilic base would favor elimination, while a smaller, more nucleophilic base might lead to a mixture of substitution and elimination products.
Oxidation-Reduction Dynamics of the Nitrate Ester Functional Group
The nitrate ester functional group (-ONO₂) contains nitrogen in its highest oxidation state (+5), making the group itself resistant to further oxidation. The reactivity of sec-butyl nitrate in redox reactions is therefore dominated by the oxidation of the alkyl portion of the molecule or the reduction of the nitrate group.
Oxidation The alkyl chain of sec-butyl nitrate is susceptible to oxidation, particularly the hydrogen atom attached to the carbon bearing the nitrate group (the α-hydrogen). Oxidation by strong oxidizing agents would likely lead to the formation of butanone (2-butanone). This is analogous to the oxidation of the corresponding secondary alcohol, sec-butanol, to butanone. ncert.nic.in Atmospheric oxidation via radical pathways is discussed in section 5.5.
Reduction The nitrate ester group can be reduced. Common reducing agents in organic synthesis, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), can cleave the C-O bond of the ester, reducing the molecule to the corresponding alcohol, sec-butanol. This is a common transformation for nitrate esters. The nitrate group itself is reduced to inorganic nitrogen species in the process.
Mechanisms of Radical-Induced Degradation
In environments such as the atmosphere, the degradation of sec-butyl nitrate is primarily driven by radical-induced processes, namely photolysis and reaction with hydroxyl radicals (•OH).
Photolysis Sec-butyl nitrate can undergo photodecomposition upon absorption of ultraviolet radiation. This process, known as photolysis, involves the cleavage of the weakest bond in the molecule, which is the O-NO₂ bond. This homolytic cleavage generates a sec-butoxy radical and a nitrogen dioxide radical (•NO₂).
CH₃CH₂CH(ONO₂)CH₃ + hν → CH₃CH₂CH(O•)CH₃ + •NO₂
The subsequent reactions of the sec-butoxy radical, as described in the thermal decomposition section (5.1), lead to the formation of carbonyl compounds and other products.
Reaction with Hydroxyl Radicals The reaction with the hydroxyl radical (•OH), a key atmospheric oxidant, is a significant degradation pathway for sec-butyl nitrate. researchgate.net The •OH radical initiates the degradation by abstracting a hydrogen atom from the alkyl chain of the molecule. Abstraction can occur from any of the carbon atoms, but it is most likely to occur at the tertiary C-H bond (the α-position) due to its lower bond dissociation energy.
CH₃CH₂CH(ONO₂)CH₃ + •OH → CH₃CH₂C•(ONO₂)CH₃ + H₂O
The resulting alkyl radical then rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•). This peroxy radical can then undergo a variety of reactions, including reacting with nitric oxide (NO) or other peroxy radicals, leading to a complex array of secondary products such as ketones (butanone), aldehydes, and other nitrogen-containing species. researchgate.net
Environmental Fate and Atmospheric Chemistry of Alkyl Nitrates
Atmospheric Lifetime and Removal Processes: Photolysis and Gas-Phase Oxidation
The atmospheric lifetime of an organic nitrate (B79036) is a crucial factor in determining its environmental impact. For Nitric acid, 1-methylpropyl ester, its persistence in the atmosphere is primarily governed by two removal processes: photolysis and gas-phase oxidation. copernicus.org
Photolysis is a process where molecules are broken down by absorbing light energy. In the atmosphere, this involves the absorption of solar radiation. While photolysis is a known removal pathway for alkyl nitrates, its significance varies with the size of the alkyl group. For larger alkyl nitrates like sec-butyl nitrate, reaction with hydroxyl (OH) radicals tends to be a more dominant loss process compared to photolysis. The photolysis of alkyl nitrates can release nitrogen dioxide (NO2) back into the atmosphere, which plays a role in ozone formation. nih.gov
Gas-phase oxidation , primarily by the hydroxyl radical (OH), is a significant atmospheric sink for sec-butyl nitrate. copernicus.org The rate of this reaction determines the atmospheric lifetime of the compound. The lifetime of organic nitrates with respect to all loss mechanisms, including chemical loss and deposition, can be on the order of a few hours in some environments. copernicus.orgcopernicus.org
Reaction with Atmospheric Oxidants (OH, NO3 Radicals, Ozone)
The primary chemical removal pathway for this compound in the atmosphere is its reaction with various oxidants.
Hydroxyl (OH) Radicals: The reaction with OH radicals is a major sink for sec-butyl nitrate in the troposphere. The rate constants for the gas-phase reactions of OH radicals with various butyl nitrate isomers have been studied to determine their atmospheric lifetimes. documentsdelivered.com This reaction is a key factor in the degradation of the compound and influences the subsequent chemical transformations in the atmosphere.
Ozone (O3): Ozone is another important atmospheric oxidant. The reaction of ozone with unsaturated VOCs is a known pathway for the formation of organic nitrates. copernicus.org However, for a saturated compound like sec-butyl nitrate, its direct reaction with ozone is expected to be slow and not a significant removal process compared to its reaction with OH radicals.
Formation of Secondary Organic Aerosols (SOAs) and Particulate Matter from Alkyl Nitrate Precursors
Secondary organic aerosols (SOAs) are a significant component of atmospheric particulate matter and are formed from the atmospheric oxidation of volatile organic compounds (VOCs). nih.gov Alkyl nitrates, including sec-butyl nitrate, can act as precursors to SOA formation.
The oxidation of VOCs in the presence of nitrogen oxides (NOx) can lead to the formation of low-volatility products that partition into the aerosol phase. nih.gov The formation of organic nitrates from the oxidation of biogenic VOCs, such as monoterpenes, has been shown to contribute significantly to SOA production. copernicus.orgcopernicus.org While sec-butyl nitrate itself is formed from the oxidation of butane (B89635) in the presence of NOx, its subsequent atmospheric reactions can contribute to the pool of condensable vapors that form SOAs.
The yield of SOA from the oxidation of different VOCs can vary significantly. For example, the NO3 oxidation of some monoterpenes leads to substantial SOA yields, while for others, it is negligible. nih.govnih.gov The chemical structure of the precursor VOC and the specific oxidation pathway play a crucial role in determining the efficiency of SOA formation. nih.gov The organic nitrates formed can themselves be incorporated into aerosols, contributing to the particulate matter in the atmosphere. copernicus.org
Biogeochemical Cycling and Biotic Degradation Pathways in Aquatic and Terrestrial Systems
Biogeochemical Cycling: The term biogeochemical cycling refers to the movement and transformation of chemical elements and compounds between living organisms and the physical environment. arizona.edu Organic nitrogen compounds, including alkyl nitrates, are part of the broader nitrogen cycle. nih.gov Atmospheric deposition, through both wet (rain and snow) and dry (aerosols and dust) processes, can transfer these compounds from the atmosphere to terrestrial and aquatic ecosystems. researchgate.net Once deposited, they can undergo various transformations.
Contribution to Atmospheric Nitrogen Budgets and Air Quality Implications
Alkyl nitrates, including sec-butyl nitrate, play a significant role in the atmospheric nitrogen budget and have notable implications for air quality.
Atmospheric Nitrogen Budgets: Alkyl nitrates act as reservoirs for nitrogen oxides (NOx) in the atmosphere. copernicus.org They are formed from the reaction of NOx with volatile organic compounds (VOCs). This process can transport reactive nitrogen over long distances, as alkyl nitrates generally have longer lifetimes than NOx. copernicus.org The subsequent degradation of alkyl nitrates, through processes like photolysis and oxidation, can release NOx back into the atmosphere far from its original source. copernicus.orgnih.gov This transport and release mechanism influences the spatial distribution of reactive nitrogen and can impact regional air quality. nih.gov Organic nitrates can comprise a substantial fraction of the total reactive nitrogen (NOy) budget in the atmosphere. copernicus.org
Air Quality Implications: The formation and transport of alkyl nitrates have direct consequences for air quality. The release of NOx from the degradation of these compounds can contribute to the formation of ground-level ozone, a major component of smog. copernicus.orgnih.gov Furthermore, as discussed in section 6.3, alkyl nitrates are precursors to the formation of secondary organic aerosols (SOAs), which are a key component of particulate matter (PM2.5). copernicus.orgnih.gov Elevated levels of both ozone and particulate matter are associated with adverse effects on human health and the environment. Therefore, understanding the chemistry of compounds like this compound is crucial for developing effective air quality management strategies.
Specialized Applications and Industrial Chemical Relevance of Nitric Acid, 1 Methylpropyl Ester
Intermediate in Fine Chemical Synthesis and Specialty Organic Compounds
Nitric acid, 1-methylpropyl ester, serves as a valuable intermediate in the synthesis of a variety of specialty organic compounds. Its related compounds, alkyl nitrites, are recognized as inexpensive, mild, and relatively stable reagents in organic synthesis. researchgate.neteurekaselect.com These reagents are particularly useful as efficient sources of nitric oxide (NO), and consequently, they are employed in processes like diazotization, nitration, and oxidation. eurekaselect.com
The synthesis of alkyl nitrates, including sec-butyl nitrate (B79036), can be achieved through various methods. One common approach is the esterification of the corresponding alcohol with nitric acid or other nitrating agents. wikipedia.org Another method involves the reaction of an alkyl nitrite (B80452) with dinitrogen pentoxide. google.com The choice of synthetic route often depends on the desired purity and scale of production.
While direct applications of sec-butyl nitrate as a primary reagent are specific, its role as a precursor or an intermediate is significant. For instance, the broader class of alkyl nitrates is integral to the synthesis of various organic molecules. The chemistry of alkyl nitrites, which are closely related and can be used to produce alkyl nitrates, is well-established for transformations such as the conversion of aryl amines to aryl halides. researchgate.neteurekaselect.com
Functional Group in Energetic Materials and Propellants
The nitrate ester functional group (-ONO2) is a well-known explosophore, a chemical group that imparts explosive properties to a molecule. nih.gov The incorporation of nitrate ester groups into a molecule significantly increases its density, oxygen balance, and energetic power. nih.govnih.gov Consequently, this compound, and other alkyl nitrates are components in the formulation of certain energetic materials and propellants. nih.govnih.gov
Nitrate esters are found in various classes of energetic materials, including primary explosives, secondary explosives, and propellants. nih.govnih.gov While simple alkyl nitrates like sec-butyl nitrate are not typically used as standalone explosives, they can be incorporated into more complex energetic formulations. For example, they can act as energetic plasticizers in composite propellants, modifying the mechanical properties and energy content of the final product. The thermal instability of the nitrogen-oxygen bond in the nitrate ester group is a key factor in their energetic nature. researchgate.net
Role in Combustion Chemistry and Fuel Performance Enhancement
Alkyl nitrates, including sec-butyl nitrate, have been investigated for their role in combustion chemistry and as fuel additives. Their addition to fuels can influence the combustion process, in some cases leading to an enhancement of fuel performance. For example, certain alkyl nitrates can act as cetane improvers in diesel fuels, accelerating ignition and improving combustion efficiency.
Research has explored the knock-limited performance of various fuels blended with additives. While specific data on sec-butyl nitrate is limited in the provided context, related compounds like sec-butyl acetate (B1210297) have been shown to slightly increase the knock-limited power of a reference fuel in the very rich-mixture region. dtic.mil The decomposition of alkyl nitrates during combustion releases reactive species that can alter the reaction pathways of fuel oxidation, thereby affecting performance characteristics.
Emerging Research Tools in Chemical Biology (e.g., Nitric Oxide Release Mechanisms in In Vitro/In Silico Models)
The biological significance of nitric oxide (NO) as a signaling molecule has spurred research into compounds that can release NO in a controlled manner. nih.govnih.gov Alkyl nitrates and nitrites are known to release NO under certain conditions. nih.gov This property makes them potential tools for studying the physiological and pathophysiological roles of NO in biological systems.
While much of the research in this area has focused on other NO donors like N-diazeniumdiolates (NONOates), the fundamental chemistry of NO release from nitrate esters is a subject of interest. nih.gov In vitro and in silico models are used to study the mechanisms of NO release from these compounds, providing insights into how factors like molecular structure, pH, and the presence of enzymes influence the rate and extent of NO generation. nih.govnih.gov Understanding these mechanisms is crucial for the design of novel NO-releasing drugs and research probes.
Development of Novel Reagents based on Alkyl Nitrate Chemistry
The reactivity of the alkyl nitrate and nitrite functional groups continues to be exploited in the development of new synthetic reagents and methodologies. researchgate.neteurekaselect.com For instance, tert-butyl nitrite, a related compound, has been shown to be an effective reagent for the selective nitration of phenols and aryl sulfonamides. wikipedia.org It has also been investigated for use in solvent-free nitration processes, which are considered "greener" synthetic approaches. dtic.mil
The development of novel reagents often focuses on improving reaction selectivity, efficiency, and environmental friendliness. Research in this area includes exploring new catalysts and reaction conditions for transformations involving alkyl nitrates and nitrites. The ability of these compounds to act as sources of nitro groups or to participate in radical reactions makes them versatile building blocks in organic synthesis. researchgate.netwikipedia.org
Future Directions and Uncharted Research Avenues for Nitric Acid, 1 Methylpropyl Ester
Exploration of Novel Sustainable Synthesis Routes
The traditional synthesis of alkyl nitrates often involves strong acids and nitrating agents, which can present environmental and safety challenges. Future research is pivoting towards developing more sustainable and efficient synthesis methodologies. A significant area of exploration is the adoption of continuous flow chemistry.
Continuous flow processes offer substantial advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, and the potential for higher yields in shorter reaction times. rawdatalibrary.netacs.org For instance, the synthesis of tert-butyl nitrite (B80452), a related compound, has been achieved with a 95% yield in a residence time of just one minute using a flow chemistry approach. rawdatalibrary.netacs.org This methodology significantly reduces reaction times from the 12-24 hours typical of batch processes. rawdatalibrary.netacs.org Adapting such a system for nitric acid, 1-methylpropyl ester could lead to a scalable and more sustainable industrial production process. acs.org
Future research in this area will likely focus on:
Catalyst Development: Investigating novel, reusable, and non-toxic catalysts to replace traditional mineral acids, thereby minimizing waste and environmental impact.
Alternative Nitrating Agents: Exploring greener nitrating agents that are more selective and produce fewer hazardous byproducts. wikipedia.org
Process Optimization in Flow Reactors: Fine-tuning parameters such as temperature, pressure, and residence time in continuous flow systems to maximize yield and purity while minimizing energy consumption. Research into fixed-bed column reactors, for example, has shown promise in dramatically reducing reaction times by improving reactant contact. researchgate.net
Integration of Machine Learning and AI in Predictive Modeling
Predictive models can be trained on existing data from experiments and simulations to establish structure-property-performance relationships. arxiv.org This allows researchers to forecast key attributes of this compound and related compounds, such as cetane number, combustion efficiency, and stability. arxiv.orgijmer.com
Key future research directions include:
Property Prediction: Developing robust ML models to predict the performance of this compound as a cetane improver under various engine conditions and in different fuel blends. mdpi.com This can optimize its use and potentially reduce emissions. researchgate.net ML models like k-nearest neighbor (kNN) and random forest (RF) have shown high accuracy in predicting nitrate (B79036) concentrations in environmental contexts, a methodology that can be adapted for material property prediction. nih.govfrontiersin.org
Synthesis Design: Utilizing AI to propose novel and efficient synthesis pathways. AI can analyze vast chemical reaction spaces to identify optimal conditions and reagents for sustainable production. globalenergyprize.org
Safety and Stability Assessment: Employing ML algorithms to predict the sensitivity and thermal stability of energetic materials. By learning from the characteristics of known compounds, these models can help in designing safer formulations and handling procedures. nih.gov
The primary challenge in this domain is the availability of large, high-quality datasets for training the models. arxiv.org Future efforts will need to focus on generating and curating comprehensive databases for alkyl nitrates.
Table 1: Comparison of Machine Learning Models for Nitrate Prediction This table illustrates the performance of various machine learning models in predicting nitrate concentrations, showcasing their potential applicability for modeling properties of this compound.
| Model | Application | Key Performance Metrics (Example) | Source(s) |
| Gaussian Process Regression (GPR) | Predicting nitrate and chloride in surface water | Coefficient of Determination (R²) of 0.99 (training) and 0.98 (testing) for nitrate. | frontiersin.org |
| Random Forest (RF) | Spatially modeling groundwater nitrate | Root-Mean-Squared Error (RMSE) = 10.41, R² = 0.72 | nih.gov |
| k-Nearest Neighbor (kNN) | Spatially modeling groundwater nitrate | RMSE = 10.63, R² = 0.71; Lowest uncertainty among tested models. | nih.gov |
| Support Vector Machine (SVM) | Spatially modeling groundwater nitrate | RMSE = 13.28, R² = 0.58 | nih.gov |
Investigation of Interfacial Chemistry and Nanoscale Interactions
The performance of this compound as a fuel additive is fundamentally governed by its interactions at the molecular and nanoscale level within the fuel matrix and during combustion. Understanding these interfacial phenomena is crucial for optimizing its function and predicting its environmental fate. nsf.govnsf.gov
Future research will delve into the quantitative understanding of how this compound interacts with other components and surfaces. This includes:
Nanomaterial Interactions: Investigating the adsorption and reaction of alkyl nitrates on the surface of nanoparticles, such as soot particles formed during combustion or atmospheric aerosols. nsf.govnjit.edu Particulate-bound alkyl nitrates have been identified as significant secondary pollutants, and understanding their formation mechanism on PM2.5 particles is an active area of research. copernicus.org
Fuel-Additive Interactions: Characterizing the nanoscale interactions between this compound and hydrocarbon molecules in diesel fuel. These interactions influence fuel properties like viscosity and surface tension, which in turn affect atomization and combustion efficiency. suniv.ac.in
Quantum Effects: Exploring quantum phenomena, such as electron spin and quantum vibration, to elucidate the behavior of alkyl nitrates at the nanoscale and how these effects influence macroscopic properties. nsf.gov
Advanced analytical techniques and computational simulations will be essential tools in this research area, providing insights that can lead to the design of more effective fuel additives with controlled properties. nsf.gov
Advanced Environmental Remediation Strategies for Alkyl Nitrates
The widespread use of nitrogen-based compounds, including fuel additives and fertilizers, has led to concerns about nitrate pollution in soil and groundwater. mdpi.comucanr.edu Alkyl nitrates can be a source of this contamination. Consequently, developing effective remediation technologies is a critical area of future research.
Advanced Oxidation Processes (AOPs) are a promising set of technologies designed to remove organic and inorganic contaminants from water by using highly reactive hydroxyl radicals (·OH). morressier.comwikipedia.org These processes can mineralize contaminants into less harmful substances like carbon dioxide, water, and inorganic ions. wikipedia.orgresearchgate.net
Future research will focus on optimizing and developing new remediation strategies:
Advanced Oxidation Processes (AOPs): Tailoring AOPs, such as those involving ozone, hydrogen peroxide, and UV light, for the specific degradation of alkyl nitrates. wikipedia.orgnih.gov A key challenge is to prevent the formation of toxic by-products during treatment. mostwiedzy.pl
Bioremediation: Investigating and engineering microbial pathways for the biodegradation of alkyl nitrates. Combined autotrophic and heterotrophic denitrification processes, where microorganisms break down nitrates, have shown effectiveness in treating nitrate-contaminated groundwater. nih.gov Using materials like pine bark or ethanol (B145695) as a carbon source can enhance the efficiency of these biological processes. nih.govnih.gov
Permeable Reactive Barriers (PRBs): Designing novel PRBs that combine biological and chemical processes. For example, a two-layer barrier using pine bark for heterotrophic denitrification and spongy iron for autotrophic denitrification has been shown to effectively remediate nitrate-contaminated groundwater. nih.gov
Separation Technologies: Improving separation-based methods like electrocoagulation and membrane capacitive deionization to remove nitrates from water, although these methods generate a concentrated brine that requires further management. mdpi.com
Table 2: Overview of Remediation Technologies for Nitrate Contamination
| Technology | Mechanism | Advantages | Challenges | Source(s) |
| Advanced Oxidation Processes (AOPs) | Oxidation via hydroxyl radicals (·OH) to mineralize contaminants. | High efficacy, can treat biologically toxic compounds. | Potential formation of toxic by-products, operational costs. | wikipedia.orgresearchgate.netmostwiedzy.pl |
| Bioremediation (Denitrification) | Microbial conversion of nitrate to nitrogen gas. | Environmentally friendly, potentially lower cost. | Can be slow, efficiency depends on environmental conditions (e.g., pH, carbon source). | nih.govnih.gov |
| Permeable Reactive Barriers (PRBs) | In-situ treatment as groundwater flows through a reactive material. | Passive, low maintenance system. | Clogging, long-term effectiveness, suitable for specific geological settings. | nih.gov |
| Electrocoagulation | Use of electric current to form aggregates that precipitate out. | Removes suspended, emulsified, or dissolved pollutants. | Energy costs, generates sludge and concentrated brine. | mdpi.com |
Q & A
Q. How can nitric acid, 1-methylpropyl ester (CAS 924-52-7) be synthesized in a laboratory setting?
Methodological Answer: Synthesis typically involves the nitration of 1-methylpropanol (sec-butanol) using concentrated nitric acid under controlled conditions. Key steps include:
- Reagent preparation : Use a mixture of concentrated nitric acid and sulfuric acid (as a catalyst) in a 1:3 ratio to enhance reactivity .
- Temperature control : Maintain the reaction below 30°C to prevent exothermic decomposition .
- Purification : Isolate the product via fractional distillation under reduced pressure to avoid thermal degradation. Confirm purity via GC-MS with a polar capillary column (e.g., DB-FFAP) and a temperature gradient of 40°C to 200°C at 10°C/min .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
- Mass Spectrometry (MS) : Compare fragmentation patterns with reference spectra from the EPA/NIH Mass Spectral Database (e.g., molecular ion peak at m/z 135 for C₄H₉NO₃) .
- Infrared (IR) Spectroscopy : Identify characteristic nitrate ester bands, such as the asymmetric NO₂ stretch near 1650 cm⁻¹ and symmetric stretch near 1280 cm⁻¹ .
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to confirm the ester’s structure (e.g., δ 1.0–1.5 ppm for sec-butyl protons and δ 4.5–5.0 ppm for the nitrate-bearing methine group) .
Q. What safety precautions are critical when handling this compound due to its reactivity?
Methodological Answer:
- Storage : Keep in explosion-proof refrigerators at ≤4°C, away from light and oxidizing agents .
- Handling : Use inert gas purging (e.g., nitrogen) during transfers to minimize vapor accumulation. Employ spark-resistant tools and static-dissipative equipment .
- Decontamination : Neutralize spills with alkaline solutions (e.g., 10% sodium bicarbonate) before disposal .
Advanced Research Questions
Q. How do thermodynamic properties (e.g., enthalpy of vaporization) of this compound influence its storage and handling in experimental setups?
Methodological Answer:
- Vapor pressure management : High volatility (ΔvapH° ≈ 35 kJ/mol) necessitates sealed systems to prevent vapor release. Use vacuum-jacketed glassware for distillation .
- Thermal stability : Monitor decomposition thresholds using differential scanning calorimetry (DSC). Exothermic peaks above 120°C indicate instability .
Q. What experimental approaches can resolve contradictions in reported boiling points or stability data for this compound?
Methodological Answer:
- Reproducibility testing : Replicate measurements using standardized NIST protocols (e.g., ASTM E1719 for boiling point determination) .
- Purity assessment : Cross-validate sample purity via gas chromatography with flame ionization detection (GC-FID) and compare retention indices with certified reference materials .
Q. What computational methods are suitable for modeling the decomposition pathways of this compound under varying conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the O–NO₂ bond to predict decomposition kinetics. Use software like Gaussian with the B3LYP/6-311++G(d,p) basis set .
- Molecular Dynamics (MD) : Simulate thermal decomposition pathways at elevated temperatures (e.g., 300–500 K) to identify intermediates like NO₂ radicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
